

Generating an ATRX Knockout Mouse Model: Application Notes and Protocols

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This document provides detailed application notes and protocols for the generation and characterization of Alpha-thalassemia/mental retardation syndrome X-linked (ATRX) knockout mouse models. Both CRISPR/Cas9-mediated and Cre-LoxP conditional knockout strategies are covered, offering researchers the flexibility to choose the most suitable approach for their experimental needs. These models are invaluable tools for investigating the role of ATRX in development, chromatin regulation, and disease, as well as for preclinical drug development.

Introduction to ATRX

ATRX is a chromatin remodeling protein that plays a crucial role in maintaining genomic stability. It is a member of the SWI/SNF family of helicase/ATPases and is involved in various cellular processes, including transcriptional regulation, DNA repair, and the deposition of the histone variant H3.3 at telomeres and pericentromeric heterochromatin.[1] Mutations in the ATRX gene are associated with ATR-X syndrome, a severe X-linked disorder characterized by intellectual disability, developmental abnormalities, and alpha-thalassemia. Furthermore, somatic mutations in ATRX are frequently found in various cancers, including gliomas and pancreatic neuroendocrine tumors, where they are often associated with the Alternative Lengthening of Telomeres (ALT) phenotype.[1][2]



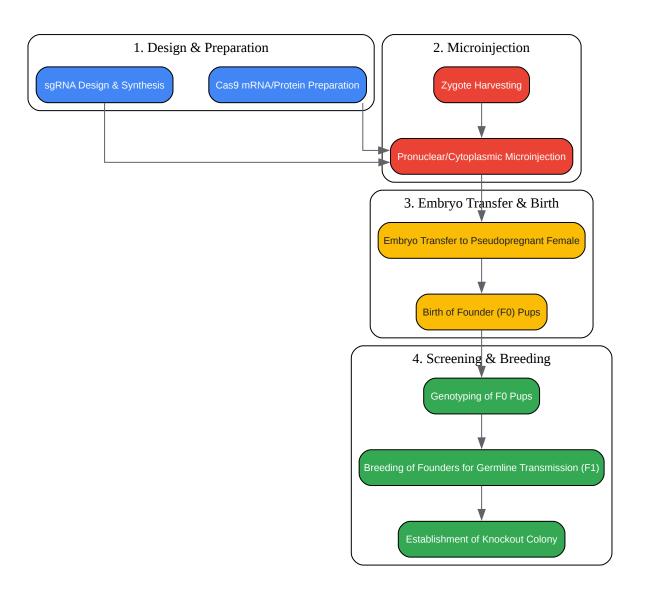
The generation of ATRX knockout mouse models provides a powerful system to dissect the in vivo functions of ATRX and to model human diseases associated with its deficiency.

I. Generation of ATRX Knockout Mice using CRISPR/Cas9

The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by introducing targeted double-strand breaks in the Atrx gene, leading to frameshift mutations and a loss of protein function.

Experimental Workflow: CRISPR/Cas9-mediated Knockout





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Caption: Workflow for generating ATRX knockout mice using CRISPR/Cas9.



Protocol 1: CRISPR/Cas9-Mediated Generation of ATRX Knockout Mice

- 1. sgRNA Design and Validation:
- Design: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the
 mouse Atrx gene. Online design tools such as the Broad Institute's GPP Web Portal or ECRISP can be used to identify optimal sgRNA sequences with high on-target activity and
 minimal off-target effects.
- Synthesis: Synthesize the designed sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.
- Validation (Optional but Recommended): Validate the cleavage efficiency of the sgRNAs in a relevant mouse cell line using a T7 Endonuclease I or Surveyor nuclease assay.
- 2. Preparation of Injection Mix:
- Prepare a microinjection mix containing Cas9 mRNA (e.g., 50 ng/μL) and sgRNAs (e.g., 25 ng/μL each) in a nuclease-free microinjection buffer.[3] Alternatively, Cas9 protein can be used.
- 3. Zygote Collection and Microinjection:
- Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6 strain).
- Perform pronuclear or cytoplasmic microinjection of the Cas9/sgRNA mix into the collected zygotes.[3][4][5][6][7] Cytoplasmic injection of RNA is often reported to be efficient and less damaging to the embryos.[5]
- 4. Embryo Transfer:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
- 5. Screening of Founder (F0) Mice:



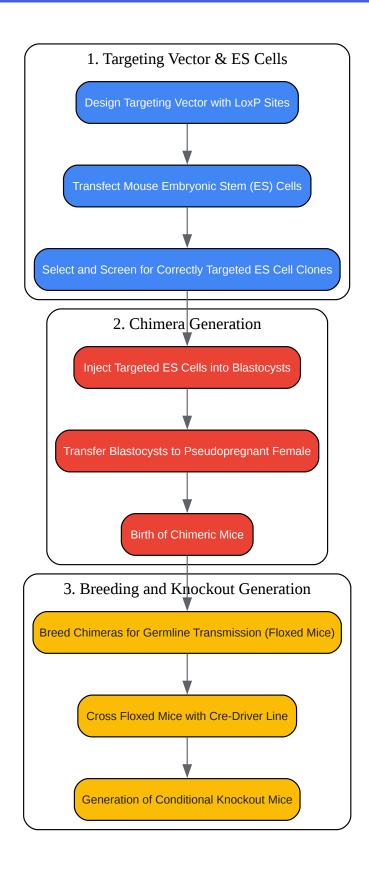
- After birth, obtain tail biopsies from the resulting pups for genomic DNA extraction.
- Genotype the F0 mice to identify individuals carrying mutations in the Atrx gene. This can be
 done by PCR amplification of the target region followed by Sanger sequencing or restriction
 fragment length polymorphism (RFLP) analysis if the mutation alters a restriction site.
- 6. Germline Transmission and Colony Establishment:
- Breed the identified founder mice with wild-type mice to check for germline transmission of the Atrx mutation.
- Genotype the F1 generation to identify heterozygous knockout animals.
- Intercross the heterozygous mice to generate homozygous knockout mice and establish a colony.

II. Generation of ATRX Conditional Knockout Mice using Cre-LoxP

The Cre-LoxP system allows for the generation of conditional knockout mice, where the Atrx gene is inactivated in a tissue-specific or temporally controlled manner. This is particularly useful as global knockout of Atrx is embryonically lethal.[8][9]

Experimental Workflow: Cre-LoxP Conditional Knockout





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Caption: Workflow for generating ATRX conditional knockout mice using Cre-LoxP.



Protocol 2: Generation of ATRX Conditional Knockout Mice

- 1. Generation of Floxed ATRX Mice:
- Targeting Vector Construction: Design and construct a targeting vector where critical exons
 of the Atrx gene (e.g., exon 18, which encodes part of the helicase domain) are flanked by
 LoxP sites ("floxed").[1] The vector should also contain a selection marker (e.g., neomycin
 resistance gene) for positive selection in ES cells.
- ES Cell Targeting: Electroporate the targeting vector into mouse embryonic stem (ES) cells.
- Selection and Screening: Select for ES cell clones that have undergone successful homologous recombination using drug selection and screen by PCR and Southern blotting to confirm correct integration of the LoxP sites.
- Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain.
- Chimera Generation: Transfer the injected blastocysts into pseudopregnant female mice to generate chimeric offspring.
- Germline Transmission: Breed the chimeric mice with wild-type mice to achieve germline transmission of the floxed allele. The resulting offspring will be heterozygous for the floxed Atrx allele.
- 2. Generation of Conditional Knockout Mice:
- Breeding Strategy: Breed the heterozygous floxed Atrx mice to obtain mice homozygous for the floxed allele (Atrxfl/fl).[10]
- Cross the homozygous floxed mice with a Cre-driver mouse line that expresses Cre recombinase in the tissue or cell type of interest (e.g., Rip-Cre for pancreatic β-cells).[1][10]
- The offspring from this cross that are heterozygous for both the floxed allele and the Cre
 transgene will have the Atrx gene deleted in the Cre-expressing cells. Further breeding can
 be performed to generate homozygous conditional knockout mice.[10]



III. Genotyping and CharacterizationProtocol 3: Genotyping of ATRX Knockout Mice

This protocol is an example for genotyping a knock-in model with a specific mutation, which can be adapted for knockout models.

- DNA Extraction:
- Extract genomic DNA from tail biopsies of the mice.
- 2. PCR Amplification:
- Perform PCR using primers that flank the targeted region of the Atrx gene.

Example Primer Sequences (for a patient mutation knock-in model):[8]

Primer Name	Sequence (5' to 3')
ATRX_RC gen F	[Sequence from source]
ATRX_RC gen R	[Sequence from source]

Note: Primer sequences need to be specifically designed for the generated knockout allele.

3. Analysis:

- For CRISPR-generated knockouts: Analyze the PCR product by Sanger sequencing to identify insertions or deletions.
- For conditional knockouts: Use a three-primer PCR strategy to distinguish between the wildtype, floxed, and knockout alleles.

Example Genotyping Results (for a patient mutation with a lost restriction site):[8]



Allele	Digestion Product Sizes	
Wild-type	245 bp + 120 bp	
R245C Mutant	365 bp	

Phenotypic Characterization

A comprehensive phenotypic analysis should be performed to characterize the effects of ATRX loss. Based on published studies, key areas to investigate include:

- General Health and Development: Monitor body weight, survival rates, and overall appearance.[9]
- Metabolic Phenotype: Assess blood glucose levels and perform glucose tolerance tests, as ATRX loss has been linked to endocrine dysfunction.[1][11]
- Hematology: Analyze blood parameters, as ATRX mutations are associated with alphathalassemia.
- Histopathology: Perform histological analysis of various tissues to identify any developmental or pathological abnormalities.
- Molecular Analysis: Use Western blotting and immunohistochemistry to confirm the absence of ATRX protein in the target tissues.

Quantitative Phenotypic Data from an ATRX Conditional Knockout Model (β-cell specific)[1][11]

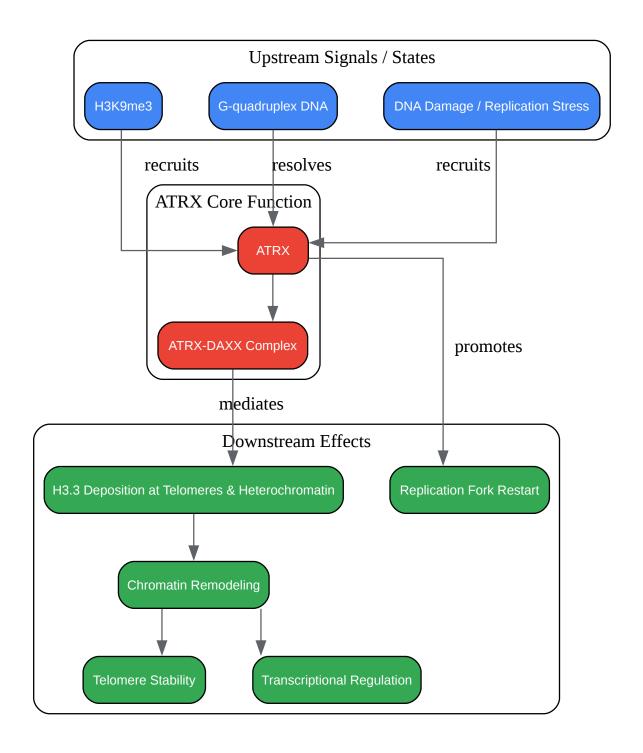


Phenotype	Age	Genotype	Observation
Body Weight	6-24 months	AtrxKO	Increased weight gain compared to wild-type.[1]
Glycaemia	> 6 months	AtrxHOM	Hyperglycaemia and glucose intolerance.[1]
Pancreatic Islets	3-24 months	AtrxKO	Smaller endocrine fraction growth over time.[1]
Tumor Incidence	Up to 24 months	AtrxKO	No increase in pancreatic neuroendocrine tumors, but exacerbated pancreatic inflammation.[1]

IV. ATRX Signaling and Function ATRX Signaling Pathway

ATRX is a key player in chromatin remodeling and genome maintenance. It functions as part of a complex with the Death Domain Associated Protein (DAXX) to deposit the histone variant H3.3 at specific genomic locations.





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